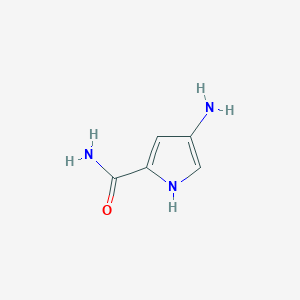

4-amino-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

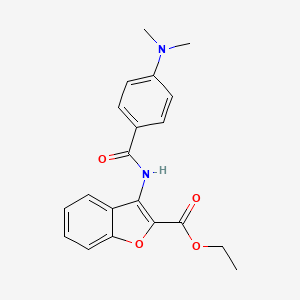

“4-amino-1H-pyrrole-2-carboxamide” is a chemical compound . It is used as a building block for the synthesis of pyrrole-imidazole polyamides . These polyamides can be designed to bind to specific DNA sequences and have been shown to be able to modulate gene expression .

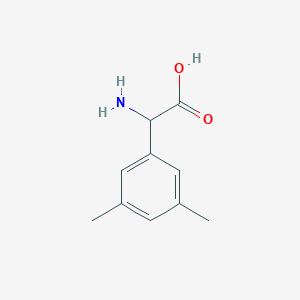

Molecular Structure Analysis

The molecular weight of “this compound hydrochloride” is 161.59 . The InChI code is 1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H .

Physical and Chemical Properties Analysis

The physical form of “this compound hydrochloride” is a powder . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Novel Compounds

- Synthesis of Novel Compounds : 4-amino-1H-pyrrole-2-carboxamide derivatives have been synthesized as part of drug discovery programs. Novel compounds such as 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and bicyclic analogues have been accessed using standard procedures. These synthetic sequences ranged from 4 to 12 steps per final compound, indicating a complex and versatile synthetic pathway (Howells et al., 2022).

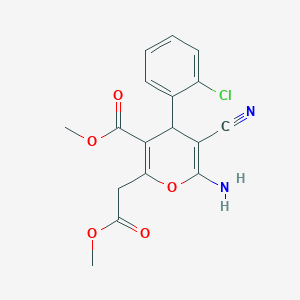

Innovative Synthesis Techniques

- Efficient Synthesis Methods : The compound has been synthesized through innovative methods. For example, a novel synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides via a simple three-component reaction has been reported. This method offers advantages such as short reaction times and good to excellent product yields, using readily available materials (Mohammadi et al., 2017).

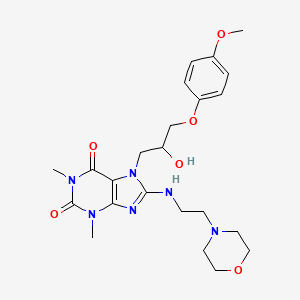

DNA Binding Properties

- DNA Recognition : Pyrrole−imidazole polyamides, including derivatives of this compound, have been utilized for recognizing specific sequences in the minor groove of double-stranded DNA. This has implications for molecular biology and genetic engineering, where precise DNA binding is crucial (Swalley et al., 1996).

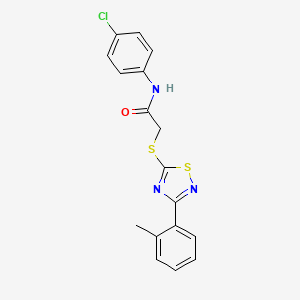

Antibacterial and Anticancer Activities

- Antibacterial Agents : Pyrrole–2–carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. They have also been evaluated for antifungal activity, indicating their potential in developing new antibacterial and antifungal agents (Mane et al., 2017).

- Anticancer Activities : Pyrrole-based compounds derived from this compound have been synthesized and evaluated for their anticancer activities. These compounds, including N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide, demonstrated potent inhibitory effects on various cancer cell lines, particularly colon cancer (Dyson et al., 2014).

Safety and Hazards

The safety information for “4-amino-1H-pyrrole-2-carboxamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-amino-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBFGKZOUGTOBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)

![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)